molecular formula C18H24N6OS2 B11575198 {4-Amino-6-[(2-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl 2-methylpiperidine-1-carbodithioate

{4-Amino-6-[(2-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl 2-methylpiperidine-1-carbodithioate

Cat. No.: B11575198
M. Wt: 404.6 g/mol
InChI Key: UINVERAYOBJKIG-UHFFFAOYSA-N
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Description

{4-Amino-6-[(2-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl 2-methylpiperidine-1-carbodithioate is a complex organic compound that features a triazine ring, a methoxyphenyl group, and a piperidine carbodithioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-Amino-6-[(2-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl 2-methylpiperidine-1-carbodithioate typically involves multiple steps. One common route starts with the formation of the triazine ring through a cyclization reaction involving cyanuric chloride and an amine. The methoxyphenyl group is introduced via a nucleophilic aromatic substitution reaction. The final step involves the attachment of the piperidine carbodithioate moiety through a thiocarbonylation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are often used to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the triazine ring, potentially converting it to a dihydrotriazine derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydrotriazine derivatives.

    Substitution: Various substituted triazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, {4-Amino-6-[(2-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl 2-methylpiperidine-1-carbodithioate is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound has potential applications as a pharmaceutical intermediate. Its triazine ring is a common motif in many biologically active molecules, and the compound’s ability to undergo various chemical reactions makes it a versatile tool for drug development.

Industry

In industry, the compound can be used in the production of advanced materials, such as polymers and coatings. Its stability and reactivity make it suitable for use in various industrial processes.

Mechanism of Action

The mechanism of action of {4-Amino-6-[(2-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl 2-methylpiperidine-1-carbodithioate involves its interaction with specific molecular targets. The triazine ring can interact with enzymes and receptors, potentially inhibiting their activity. The methoxyphenyl group may enhance the compound’s binding affinity, while the piperidine carbodithioate moiety can modulate its reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A widely used chemical intermediate with a similar ester functionality.

    Acetylacetone: Another compound with a diketone structure that undergoes similar chemical reactions.

    Diethyl malonate: Used in similar synthetic applications due to its reactive methylene group.

Uniqueness

What sets {4-Amino-6-[(2-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl 2-methylpiperidine-1-carbodithioate apart is its combination of a triazine ring, methoxyphenyl group, and piperidine carbodithioate moiety. This unique structure provides a versatile platform for chemical modifications and applications in various fields.

Properties

Molecular Formula

C18H24N6OS2

Molecular Weight

404.6 g/mol

IUPAC Name

[4-amino-6-(2-methoxyanilino)-1,3,5-triazin-2-yl]methyl 2-methylpiperidine-1-carbodithioate

InChI

InChI=1S/C18H24N6OS2/c1-12-7-5-6-10-24(12)18(26)27-11-15-21-16(19)23-17(22-15)20-13-8-3-4-9-14(13)25-2/h3-4,8-9,12H,5-7,10-11H2,1-2H3,(H3,19,20,21,22,23)

InChI Key

UINVERAYOBJKIG-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1C(=S)SCC2=NC(=NC(=N2)NC3=CC=CC=C3OC)N

Origin of Product

United States

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